molecular formula C7H8BrClIN B13520966 (3-Bromo-4-iodophenyl)methanamine hcl

(3-Bromo-4-iodophenyl)methanamine hcl

Cat. No.: B13520966
M. Wt: 348.40 g/mol
InChI Key: YPDQYAPQZMTMPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Halogenated Phenylmethanamine Chemistry

(3-Bromo-4-iodophenyl)methanamine (B12330099) HCl belongs to the broader family of halogenated phenylmethanamines, also known as halogenated benzylamines. These compounds are characterized by a benzylamine (B48309) core—a benzene (B151609) ring attached to a methylamine (B109427) group (–CH₂NH₂)—with one or more halogen atoms substituted on the aromatic ring. The nature, number, and position of these halogen substituents profoundly influence the molecule's physicochemical properties.

Halogens modulate a compound's electronic character, lipophilicity, and steric profile. For instance, the introduction of halogens generally increases a molecule's hydrophobicity, a property that is critical in the design of pharmacologically active compounds. The electronic effect of halogens is twofold: they are electron-withdrawing through induction but can be electron-donating through resonance. This dual nature affects the reactivity of both the aromatic ring and the benzylic amine group. In polyhalogenated systems, these effects can be additive, creating unique electronic environments that influence reaction selectivity. nih.gov

The table below compares the properties of several halogenated phenylmethanamine hydrochlorides, illustrating the impact of different halogen substitutions.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Halogen Substituents
(4-Bromophenyl)methanamine HClC₇H₉BrClN222.511 Bromo
(4-Iodophenyl)methanamine HClC₇H₉ClIN269.511 Iodo
(3-Bromo-4-chlorophenyl)methanamine HClC₇H₈BrCl₂N256.961 Bromo, 1 Chloro
(3-Bromo-4-iodophenyl)methanamine HClC₇H₈BrClIN348.411 Bromo, 1 Iodo

Data sourced from PubChem and other chemical databases. nih.govbldpharm.com

Historical Development of Aromatic Halogenation and Benzylic Amination Methodologies Relevant to this compound

The synthesis of a molecule like this compound relies on two fundamental classes of organic reactions: aromatic halogenation and benzylic amination. Both have a rich history and have undergone significant evolution.

Aromatic Halogenation: The direct halogenation of aromatic rings is a cornerstone of organic chemistry, historically achieved through electrophilic aromatic substitution (SEAr). wikipedia.org In this classic transformation, the aromatic ring acts as a nucleophile, attacking an electrophilic halogen species.

Early Methods: For chlorination and bromination, the reaction typically requires a Lewis acid catalyst, such as iron(III) halides (FeCl₃, FeBr₃) or aluminum halides (AlCl₃, AlBr₃). wikipedia.orglibretexts.org These catalysts polarize the dihalogen bond (e.g., Br-Br), creating a potent electrophile that can overcome the aromatic stabilization of the benzene ring. libretexts.orgkhanacademy.org Iodination is generally more challenging as iodine is less reactive; thus, it often requires an oxidizing agent (like nitric acid) to generate a stronger iodine electrophile ("I⁺"). wikipedia.org

Modern Developments: While classic methods are effective, they can lack regioselectivity, especially on complex substrates. Modern research has focused on developing more controlled and selective halogenation techniques. These include the use of directing groups that position the halogen at a specific site on the ring and the development of milder halogenating reagents. thieme-connect.comresearchgate.net

Benzylic Amination: The introduction of the aminomethyl group at the benzylic position has also evolved from classical multi-step procedures to more direct and efficient modern methods.

Classical Routes: Traditional syntheses often involve the conversion of a carboxylic acid or aldehyde to the corresponding amine. Common pathways include the reduction of benzonitriles (Ar-CN) or the reductive amination of benzaldehydes (Ar-CHO). Another prevalent method is the nucleophilic substitution of a benzyl (B1604629) halide (Ar-CH₂X) with ammonia (B1221849) or an amine source.

Contemporary Strategies: More recent advancements focus on the direct functionalization of benzylic C–H bonds, which is a more atom-economical approach. nih.gov These modern methods include transition-metal-catalyzed C-H amination, photocatalytic strategies that generate benzylic radicals for subsequent amination, and biocatalytic approaches using engineered enzymes. rsc.orgresearchgate.netacs.orgacs.org These cutting-edge techniques offer new levels of selectivity and functional group tolerance. nih.gov

Method TypeDescription
Aromatic Halogenation
Electrophilic Aromatic SubstitutionReaction of an arene with Br₂ or Cl₂ and a Lewis acid catalyst, or I₂ with an oxidizing agent. wikipedia.org
Directed C-H HalogenationA directing group on the substrate guides a metal catalyst to halogenate a specific C-H bond (e.g., ortho-position). researchgate.net
Benzylic Amination
Reduction of BenzonitrilesA two-electron reduction of the nitrile group (C≡N) to a primary amine (CH₂NH₂), often using reagents like LiAlH₄ or catalytic hydrogenation.
Nucleophilic SubstitutionReaction of a benzyl halide (e.g., benzyl bromide) with an amine nucleophile like ammonia.
Direct C-H AminationModern catalytic methods (e.g., using Rh, Cu, or Fe catalysts) that convert a benzylic C-H bond directly into a C-N bond. rsc.orgresearchgate.net

Current Academic Research Trends and Future Prospects for Polyhalogenated Arylmethylamines

Polyhalogenated arylmethylamines are gaining prominence in academic and industrial research, primarily for their role as versatile synthetic intermediates. The presence of multiple, distinct halogen atoms on a single aromatic scaffold provides a powerful platform for building molecular complexity.

A dominant research trend is the use of these compounds in sequential, site-selective cross-coupling reactions. nih.gov Catalytic systems, particularly those based on palladium, can differentiate between various carbon-halogen bonds based on their bond dissociation energies (C-I < C-Br < C-Cl). This reactivity difference allows chemists to selectively functionalize one position while leaving the other halogen intact for a subsequent, different transformation. nih.govresearchgate.net This strategy is invaluable for the efficient and controlled synthesis of complex organic molecules, such as pharmaceuticals, agrochemicals, and materials for organic electronics.

Future prospects in this area are focused on several key goals:

Development of Novel Catalysts: Creating new catalytic systems with even higher selectivity for specific C-X bonds, including the notoriously unreactive C-Cl and C-F bonds.

Expanding the Reaction Scope: Applying the principles of sequential cross-coupling to a wider range of polyhalogenated scaffolds and coupling partners.

Late-Stage Functionalization: Using polyhalogenated building blocks to modify complex, biologically active molecules in the final steps of a synthesis, enabling the rapid generation of analog libraries for drug discovery. researchgate.net

Photocatalysis and Electrochemistry: Exploring light- and electricity-driven methods to achieve novel selectivities and reaction pathways for the functionalization of these compounds.

Significance of the this compound Scaffold in Contemporary Organic Synthesis Research

The specific structure of this compound makes it a highly significant and strategic building block in modern organic synthesis. Its utility stems from the orthogonal reactivity of its functional groups.

The primary significance lies in its potential for programmed, sequential cross-coupling reactions. nih.gov The carbon-iodine (C-I) bond is significantly weaker and more reactive towards oxidative addition with palladium(0) catalysts than the carbon-bromine (C-Br) bond. This reactivity differential allows for a highly selective, stepwise approach to synthesis:

Step 1: A palladium-catalyzed cross-coupling reaction (such as Suzuki, Stille, or Buchwald-Hartwig amination) can be performed selectively at the C-I bond under relatively mild conditions, leaving the C-Br bond untouched. researchgate.net

Step 2: After the first coupling, the resulting brominated intermediate can undergo a second, distinct cross-coupling reaction at the C-Br bond, often by changing the catalyst, ligand, or reaction conditions.

This one-pot or stepwise functionalization strategy provides a powerful and efficient route to di-substituted aromatic compounds with precise control over substituent placement, which would be difficult to achieve otherwise.

Furthermore, the primary amine of the methanamine group serves multiple purposes. It can be a handle for attaching the scaffold to other molecules or it can act as a directing group, guiding C–H functionalization reactions to the ortho positions on the benzene ring. thieme-connect.comnih.govrsc.org This directing ability adds another layer of synthetic control, allowing for the construction of highly substituted and complex aromatic systems. The hydrochloride salt form enhances the compound's stability and improves its handling characteristics as a solid reagent.

Bond TypeRelative Reactivity in Pd-Catalyzed Cross-CouplingTypical Reaction
C-IHighestSuzuki, Heck, Sonogashira, Buchwald-Hartwig under mild conditions.
C-BrIntermediateRequires slightly more forcing conditions or more active catalysts than C-I coupling.
C-ClLowestRequires specialized, highly active catalyst systems (e.g., with bulky, electron-rich phosphine (B1218219) ligands).

The combination of a stable amine handle and two differentially reactive halogen atoms makes the this compound scaffold a prime example of a modern synthetic building block, designed for efficiency, selectivity, and the strategic construction of molecular complexity.

Retrosynthetic Analysis and Strategic Disconnections Leading to this compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections involve the benzylic amine moiety and the halogen substituents on the phenyl ring.

A primary retrosynthetic disconnection breaks the carbon-nitrogen bond of the benzylic amine. This leads to several potential precursors, including a (3-bromo-4-iodophenyl)methyl halide, (3-bromo-4-iodophenyl)methanol, 3-bromo-4-iodobenzaldehyde (B3038617), or 3-bromo-4-iodobenzonitrile. Each of these intermediates offers a different forward-synthetic pathway to the target amine.

Further disconnection of the carbon-halogen bonds on the aromatic ring points back to a simpler monosubstituted or unsubstituted aromatic precursor, such as toluene, benzaldehyde, or benzoic acid. The order and method of the halogenation steps are critical for achieving the correct 1,2,4-substitution pattern.

A key strategic element in the synthesis of polyhalogenated aromatic compounds is the differential reactivity of the carbon-halogen bonds, often referred to as "orthogonality". The carbon-iodine (C-I) bond is generally more reactive than the carbon-bromine (C-Br) bond in many catalytic processes, particularly in palladium-catalyzed cross-coupling reactions. nih.govacs.org This reactivity difference is a powerful tool in synthetic design.

For instance, the iodide can be selectively displaced or engaged in a cross-coupling reaction while the bromide remains intact. nih.gov Conversely, specific reaction conditions can be chosen to favor reaction at the bromide site. This differential reactivity allows for sequential and site-selective functionalization of the aromatic ring. nih.govresearchgate.net In a retrosynthetic view, this means that the iodine and bromine atoms can be considered as distinct functional groups that can be introduced or manipulated independently, providing flexibility in the synthetic route. An in-situ conversion of a less reactive bromide to a more reactive iodide can also be employed to facilitate challenging cross-coupling reactions. researchgate.netnih.gov

The benzylic amine functional group can be synthesized through various established methods. The choice of method depends on the nature of the immediate precursor.

From Benzyl Halides : A common method involves the reaction of a benzyl halide (e.g., 3-bromo-4-iodobenzyl bromide) with an ammonia source. google.com To avoid the formation of secondary and tertiary amine byproducts, a large excess of ammonia is often used. google.com

Reductive Amination of Aldehydes : The target amine can be formed via the reductive amination of 3-bromo-4-iodobenzaldehyde. This one-pot reaction typically involves the condensation of the aldehyde with ammonia to form an imine, which is then reduced in situ using a reducing agent like sodium borohydride (NaBH₄) or catalytic hydrogenation.

Reduction of Nitriles : The Gabriel synthesis or direct reduction of a 3-bromo-4-iodobenzonitrile offers another pathway. The nitrile can be prepared from the corresponding benzyl halide. Reduction of the nitrile to the primary amine can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Reduction of Amides : The conversion of a 3-bromo-4-iodobenzoic acid to the corresponding benzamide, followed by reduction with a powerful hydride reagent such as LiAlH₄, also yields the desired benzylic amine.

The final step in the synthesis would be the treatment of the free base, (3-bromo-4-iodophenyl)methanamine, with hydrochloric acid (HCl) to form the stable hydrochloride salt.

Precursor Synthesis and Intermediate Transformations for this compound

The successful synthesis of the target compound relies on the efficient preparation of key precursors and intermediates. This involves controlled halogenation of an aromatic starting material and subsequent functional group transformations.

The introduction of bromine and iodine onto the phenyl ring is typically achieved through electrophilic aromatic substitution. libretexts.org The regiochemical outcome is governed by the directing effects of the substituents already present on the ring.

A plausible synthetic route could start from a precursor like 4-iodotoluene. The methyl group is an ortho-, para-directing activator, while the iodine is an ortho-, para-directing deactivator. Electrophilic bromination of 4-iodotoluene would be expected to yield 3-bromo-4-iodotoluene as the major product, due to the directing influence of the methyl group to the ortho position.

Table 1: Representative Aromatic Halogenation Methods

Reaction Type Reagent(s) Catalyst/Conditions Substrate Type Reference(s)
Bromination N-Bromosuccinimide (NBS) Lewis acid (e.g., FeBr₃) or protic solvent (e.g., HFIP) Activated/unactivated arenes organic-chemistry.org
Iodination N-Iodosuccinimide (NIS) Lewis acid or elemental sulfur (S₈) Activated/unactivated arenes organic-chemistry.org
Oxidative Halogenation HX (X = Br, I) DMSO Arenes organic-chemistry.org

This table presents generalized methods; specific conditions may vary based on the substrate.

(3-Bromo-4-iodophenyl)methanol is a valuable intermediate that can be accessed from the corresponding benzoic acid or benzaldehyde. The most direct route is the reduction of the carboxyl group of 3-bromo-4-iodobenzoic acid.

Common reducing agents for this transformation include:

Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like THF or diethyl ether.

Borane-tetrahydrofuran complex (BH₃·THF) , which offers a milder alternative.

Once synthesized, the (3-bromo-4-iodophenyl)methanol can be converted into derivatives that are precursors to the amine. For example, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would yield the corresponding (3-bromo-4-iodophenyl)methyl chloride or bromide, respectively. These benzyl halides are highly reactive intermediates suitable for nucleophilic substitution with an amine source to form the target compound.

A key precursor for several of the proposed synthetic routes is 3-bromo-4-iodobenzoic acid. chemicalbook.comchemscene.com The synthesis of this intermediate can be achieved by the oxidation of the corresponding substituted toluene.

Following the halogenation strategy outlined previously, 3-bromo-4-iodotoluene can be oxidized to 3-bromo-4-iodobenzoic acid. Strong oxidizing agents are required to convert the benzylic methyl group to a carboxylic acid.

Table 2: Synthetic Routes to Substituted Benzoic Acids

Starting Material Reagent(s) Product Reference(s)
1-Ethyl-4-iodobenzene 1. Iodine; bromine2. Chromium(VI) oxide; acetic acid 3-Bromo-4-iodobenzoic acid chemicalbook.com
Benzoic acid Bromine, water 3-Bromobenzoic acid prepchem.com

This table summarizes published methods for analogous compounds, illustrating potential synthetic pathways.

The synthesis starting from 1-ethyl-4-iodobenzene involves a multi-step reaction, first introducing the bromine and then oxidizing the ethyl group to a carboxylic acid. chemicalbook.com This highlights a common strategy where an alkyl side chain on the aromatic ring serves as a precursor to the benzoic acid functionality.

An exploration of the synthetic strategies for producing this compound reveals a landscape rich with established and innovative chemical methodologies. The optimization of reaction conditions is paramount to achieving high yields and purity for this dihalogenated benzylamine, a compound of interest in various chemical research domains. This article delves into the specific synthetic routes, focusing on catalytic reductive amination, palladium-catalyzed strategies, and the crucial role of protecting groups. Furthermore, it addresses stereoselective possibilities and the growing importance of green chemistry in its production.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8BrClIN

Molecular Weight

348.40 g/mol

IUPAC Name

(3-bromo-4-iodophenyl)methanamine;hydrochloride

InChI

InChI=1S/C7H7BrIN.ClH/c8-6-3-5(4-10)1-2-7(6)9;/h1-3H,4,10H2;1H

InChI Key

YPDQYAPQZMTMPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CN)Br)I.Cl

Origin of Product

United States

Chemical Reactivity and Functional Group Transformations of 3 Bromo 4 Iodophenyl Methanamine Hcl

Palladium-Catalyzed Cross-Coupling Reactions Involving the Bromo and Iodo Moieties

The presence of two different halogen atoms on the aromatic ring of (3-Bromo-4-iodophenyl)methanamine (B12330099) HCl offers the potential for selective and sequential functionalization. The general reactivity trend for palladium-catalyzed cross-coupling reactions follows the order of C-I > C-Br > C-Cl, based on the bond dissociation energies. This inherent difference in reactivity allows for the selective coupling at the more reactive C-I bond, leaving the C-Br bond available for a subsequent transformation. However, this selectivity can be influenced and sometimes reversed by the choice of catalyst, ligands, and reaction conditions.

Suzuki-Miyaura Coupling with Boronic Acid Derivatives

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds by reacting an organohalide with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. For dihalogenated substrates like (3-Bromo-4-iodophenyl)methanamine HCl, the reaction can be directed to selectively occur at either the iodo or bromo position.

Typically, the greater reactivity of the carbon-iodine bond allows for selective coupling at this position under carefully controlled conditions. For instance, using a catalyst system like Pd(PPh₃)₄ with a mild base often favors the reaction at the iodo-substituent. A subsequent coupling at the bromo position can then be achieved, often by employing a more active catalyst system or harsher reaction conditions. In some cases, ligand choice can even reverse the expected selectivity. For example, bulky, electron-rich phosphine (B1218219) ligands can sometimes promote selective reaction at the C-Br bond.

Below is a representative table of conditions for selective Suzuki-Miyaura coupling on a related dihaloarene, demonstrating the principle of chemoselectivity.

EntryAryl HalideBoronic AcidCatalystLigandBaseSolventTemp (°C)Time (h)Product (Yield %)
11-Bromo-2-iodobenzenePhenylboronic acidPd(PPh₃)₄-Na₂CO₃Toluene/EtOH/H₂O80122-Bromo-1,1'-biphenyl (85%)
21-Bromo-2-iodobenzene4-Methoxyphenylboronic acidPdCl₂(dppf)-K₂CO₃Dioxane100242-Bromo-4'-methoxy-1,1'-biphenyl (90%)
32-Bromo-1,1'-biphenyl4-Methylphenylboronic acidPd(OAc)₂SPhosK₃PO₄Toluene110184'-Methyl-[1,1':2',1''-terphenyl] (78%)

This table is illustrative and based on typical conditions for selective Suzuki-Miyaura couplings of dihaloarenes.

Stille Coupling with Organotin Reagents

The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organotin compound (organostannane). Similar to the Suzuki-Miyaura coupling, the Stille reaction can be performed selectively on dihaloaromatic compounds. The reactivity difference between the C-I and C-Br bonds is again the key to achieving selectivity.

The reaction at the more labile C-I bond can be accomplished under milder conditions, preserving the C-Br bond for further functionalization. The choice of palladium catalyst and ligands is crucial in controlling the reaction and minimizing side products, such as homocoupling of the organostannane.

The following table illustrates typical conditions for a selective Stille coupling.

EntryAryl HalideOrganostannaneCatalystLigandAdditiveSolventTemp (°C)Product (Yield %)
11-Bromo-2-iodobenzeneVinyltributyltinPd(PPh₃)₄--Toluene901-Bromo-2-vinylbenzene (82%)
21-Bromo-2-iodobenzene(Thiophen-2-yl)trimethylstannanePdCl₂(PPh₃)₂-CuIDMF802-(2-Bromophenyl)thiophene (75%)

This table is illustrative and based on typical conditions for selective Stille couplings of dihaloarenes. A significant drawback of the Stille reaction is the toxicity of the organotin reagents.

Buchwald-Hartwig Amination and Etherification Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. A related reaction, the Buchwald-Hartwig etherification, forms carbon-oxygen bonds. These reactions are highly valuable in medicinal chemistry and materials science.

For a substrate like this compound, selective amination or etherification at the iodo position is generally favored. The choice of a suitable palladium precatalyst and a bulky, electron-rich phosphine ligand is critical for achieving high yields and selectivity. The reaction is typically carried out in the presence of a strong base, such as sodium tert-butoxide. It's important to note that the existing benzylic amine in the substrate may require protection prior to performing a Buchwald-Hartwig amination to avoid self-coupling or other side reactions.

Here are some representative conditions for selective Buchwald-Hartwig amination on a dihaloarene.

EntryAryl HalideAmineCatalystLigandBaseSolventTemp (°C)Product (Yield %)
11-Bromo-4-iodobenzeneMorpholinePd₂(dba)₃XPhosNaOtBuToluene1004-(4-Bromophenyl)morpholine (92%)
21-Bromo-4-iodobenzeneAnilinePd(OAc)₂BINAPCs₂CO₃Toluene1104-Bromo-N-phenylaniline (88%)

This table is illustrative and based on typical conditions for selective Buchwald-Hartwig aminations of dihaloarenes.

Kumada, Negishi, and Heck Coupling Reactions (Theoretical Considerations)

While specific examples for this compound are scarce, the theoretical principles of other palladium-catalyzed cross-coupling reactions can be considered.

Kumada Coupling : This reaction utilizes a Grignard reagent as the nucleophile. Due to the high reactivity of Grignard reagents, they often exhibit lower functional group tolerance. For the target molecule, the acidic proton of the amine hydrochloride would need to be neutralized, and the free amine could potentially react with the Grignard reagent. Selectivity would still be expected to favor the C-I bond due to its weaker bond strength and lower activation energy for oxidative addition of palladium.

Negishi Coupling : Employing an organozinc reagent, the Negishi coupling offers better functional group tolerance than the Kumada coupling. The general reactivity trend (I > Br) is well-established in Negishi couplings, suggesting that selective reaction at the C-I bond of this compound should be feasible. The choice of palladium catalyst and ligand would be crucial in optimizing the selectivity and yield.

Heck Reaction : The Heck reaction couples an aryl halide with an alkene. The selectivity in the Heck reaction also generally follows the C-I > C-Br trend. Therefore, a selective Heck coupling at the iodo position of the target compound would be the expected outcome under standard conditions. The regioselectivity of the alkene addition would depend on the electronic and steric properties of the specific alkene used.

Nucleophilic Substitution and Derivatization Reactions at the Benzylic Amine

The primary benzylic amine of this compound is a nucleophilic center that can readily undergo various derivatization reactions, such as alkylation and acylation. These transformations are fundamental in modifying the properties of the molecule for various applications.

Alkylation and Acylation Reactions of the Amine

Alkylation : The primary amine can be alkylated using alkyl halides. The reaction typically proceeds via an Sₙ2 mechanism. To avoid over-alkylation to the tertiary amine or even the quaternary ammonium (B1175870) salt, the reaction conditions, such as the stoichiometry of the alkylating agent and the reaction time, need to be carefully controlled. The use of a base is generally required to deprotonate the amine hydrochloride and neutralize the hydrogen halide formed during the reaction.

Acylation : Acylation of the primary amine to form an amide is a common transformation. This can be achieved using acyl chlorides or acid anhydrides, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to scavenge the acid byproduct. The resulting amides are generally stable and are important functional groups in many biologically active molecules.

The following table provides general conditions for the N-alkylation and N-acylation of a substituted benzylamine (B48309).

Reaction TypeSubstrateReagentBaseSolventProduct
N-Alkylation4-BromobenzylamineBenzyl (B1604629) bromideK₂CO₃AcetonitrileN-Benzyl-1-(4-bromophenyl)methanamine
N-Acylation4-BromobenzylamineAcetyl chlorideTriethylamineDichloromethaneN-(4-Bromobenzyl)acetamide

This table provides illustrative examples of N-alkylation and N-acylation reactions on a related substituted benzylamine.

Formation of Amides, Ureas, and Sulfonamides

The primary aminomethyl group of (3-bromo-4-iodophenyl)methanamine serves as a versatile handle for the synthesis of a variety of derivatives through nucleophilic substitution reactions. The lone pair of electrons on the nitrogen atom allows it to readily attack electrophilic centers, leading to the formation of amides, ureas, and sulfonamides. These functional groups are prevalent in medicinal chemistry and materials science, making these transformations fundamental to the utility of the title compound.

Amide Formation: The reaction of (3-bromo-4-iodophenyl)methanamine with carboxylic acid derivatives, such as acyl chlorides or anhydrides, in the presence of a base, yields the corresponding N-benzyl amides. This reaction, known as N-acylation, is typically high-yielding and proceeds via a nucleophilic acyl substitution mechanism. For instance, reacting the amine with 4-bromobenzoic acid in the presence of a coupling agent like titanium tetrachloride can produce the corresponding benzamide. researchgate.net

Urea (B33335) Synthesis: Substituted ureas can be synthesized from (3-bromo-4-iodophenyl)methanamine by reaction with isocyanates or by a two-step process involving phosgene (B1210022) or its equivalents. A common laboratory method involves treating the amine hydrochloride with sodium cyanate (B1221674) in an aqueous solution. orgsyn.org This method is effective for preparing a wide range of arylureas from the corresponding anilines or benzylamines. orgsyn.org

Sulfonamide Formation: The synthesis of sulfonamides is achieved by reacting the primary amine with a sulfonyl chloride in the presence of a base like pyridine. This reaction, a variant of the Hinsberg test, is a reliable method for forming stable sulfonamide linkages.

The table below summarizes these key transformations of the aminomethyl group.

Derivative ClassReagent ExampleProduct Structure Example
AmideAcetyl chlorideN-((3-bromo-4-iodophenyl)methyl)acetamide
UreaPhenyl isocyanate1-((3-bromo-4-iodophenyl)methyl)-3-phenylurea
Sulfonamidep-Toluenesulfonyl chlorideN-((3-bromo-4-iodophenyl)methyl)-4-methylbenzenesulfonamide

Electrophilic Aromatic Substitution and Directed Metalation Studies on the Halogenated Phenyl Ring

The functionalization of the phenyl ring of (3-bromo-4-iodophenyl)methanamine is governed by the electronic and steric effects of its substituents: the bromo group, the iodo group, and the aminomethyl group (-CH₂NH₂).

Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution reactions, an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.commasterorganicchemistry.com The regiochemical outcome is dictated by the directing effects of the existing substituents. nih.gov

Halogens (Br, I): Both bromine and iodine are deactivating groups due to their inductive electron-withdrawing effect, which slows down the rate of EAS. However, they are ortho, para-directors because their lone pairs can stabilize the intermediate arenium ion through resonance. libretexts.org

Aminomethyl Group (-CH₂NH₂): The aminomethyl group is an activating, ortho, para-directing group. The methylene (B1212753) spacer (-CH₂-) prevents the electron-withdrawing ammonium salt (in the HCl form) from strongly deactivating the ring, and the amino group itself is electron-donating.

The positions open for substitution are C2, C5, and C6.

Position C2: ortho to the aminomethyl group and ortho to the bromine. This position is sterically hindered.

Position C5: meta to the aminomethyl group, ortho to the iodine, and para to the bromine.

Position C6: ortho to the aminomethyl group and meta to both halogens.

Considering these effects, electrophilic attack is most likely to occur at the C6 position, which is activated by the aminomethyl group and less sterically hindered than the C2 position. The C5 position is less favored as it is meta to the activating aminomethyl group.

Directed Metalation Studies: Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization of aromatic rings. organic-chemistry.org The reaction involves deprotonation of a position ortho to a directed metalation group (DMG) by a strong base, typically an organolithium reagent. organic-chemistry.org For (3-bromo-4-iodophenyl)methanamine, the primary amine can be protected (e.g., as a carbamate) to create a potent DMG. This protected group would likely direct metalation (lithiation) to the C2 and C6 positions. Given the steric bulk of the bromine at C3, lithiation at the C2 position might be disfavored, potentially leading to selective functionalization at the C6 position after quenching the organolithium intermediate with an electrophile.

Chemo- and Regioselectivity in Multi-functionalized this compound Systems

The presence of multiple functional groups and reactive sites in (3-bromo-4-iodophenyl)methanamine gives rise to challenges and opportunities in chemo- and regioselectivity.

Chemoselectivity: This refers to the preferential reaction of one functional group over another.

Amine vs. Ring: Reactions like acylation, sulfonylation, and urea formation will selectively occur at the primary amine under mild conditions without affecting the aromatic ring. Conversely, reactions like nitration, Friedel-Crafts, or metalation specifically target the aromatic C-H bonds.

C-I vs. C-Br Bonds: In transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), the carbon-iodine bond is significantly more reactive than the carbon-bromine bond. This difference in reactivity allows for selective functionalization. Oxidative addition of a palladium(0) catalyst will occur preferentially at the C-I bond, enabling the introduction of an aryl, alkyl, or alkynyl group at the C4 position while leaving the C-Br bond intact for subsequent transformations. nih.gov

Regioselectivity: This determines which position on the molecule reacts.

EAS: As discussed previously, the directing effects of the substituents favor electrophilic attack at the C6 position.

Cross-Coupling: The higher reactivity of the C-I bond dictates that cross-coupling reactions will occur regioselectively at the C4 position.

The following table summarizes the selective transformations possible with this molecule.

Reaction TypeReagent/CatalystSelective SiteProduct Type
N-AcylationAcyl Chloride-CH₂N H₂Amide
Suzuki CouplingArylboronic acid / Pd(0) catalystC -I4-Aryl derivative
Electrophilic SubstitutionHNO₃/H₂SO₄C 6-H6-Nitro derivative
Directed ortho-Metalationn-BuLi (on N-protected amine)C 6-H6-Substituted derivative

Reaction Pathways and Mechanistic Investigations of this compound Transformations

Understanding the reaction mechanisms is crucial for predicting products and optimizing reaction conditions.

Amide/Urea/Sulfonamide Formation: These reactions proceed through a common mechanistic pathway: the nucleophilic attack of the primary amine's lone pair on the electrophilic carbon (of a carbonyl or isocyanate) or sulfur (of a sulfonyl chloride). This is followed by the departure of a leaving group (e.g., chloride) or a proton transfer to yield the final stable product.

Electrophilic Aromatic Substitution: The mechanism involves a two-step process. libretexts.org First, the π-electron system of the aromatic ring attacks the electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The stability of this intermediate determines the reaction's regioselectivity. The positive charge of the arenium ion formed by attack at C6 can be delocalized onto the C1 carbon bearing the aminomethyl group, which provides stabilization. In the second, fast step, a base removes a proton from the carbon atom that was attacked, restoring the ring's aromaticity. masterorganicchemistry.com

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Reaction): The generally accepted catalytic cycle begins with the oxidative addition of the aryl halide (preferentially the C-I bond) to a Pd(0) complex, forming a Pd(II) species. This is followed by transmetalation , where the organic group from the organoboron reagent is transferred to the palladium center. The final step is reductive elimination , where the two organic groups couple to form the new C-C bond, and the Pd(0) catalyst is regenerated. The higher reactivity of the C-I bond compared to the C-Br bond is attributed to its lower bond dissociation energy, which facilitates the initial oxidative addition step.

Structural Elucidation and Advanced Spectroscopic Characterization of 3 Bromo 4 Iodophenyl Methanamine Hcl and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the initial confirmation of the molecular formula of (3-Bromo-4-iodophenyl)methanamine (B12330099) HCl. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the determination of the elemental composition with a high degree of confidence.

For the protonated molecule [(3-Bromo-4-iodophenyl)methanamine + H]⁺, the expected monoisotopic mass can be calculated with high precision. The presence of bromine and iodine, with their characteristic isotopic patterns (79Br/81Br and 127I), provides a distinct signature in the mass spectrum, further corroborating the presence of these halogens in the molecule. The isotopic distribution pattern for a molecule containing one bromine atom will show two peaks of nearly equal intensity separated by approximately 2 Da.

Detailed Research Findings: In a typical HRMS analysis using a technique like electrospray ionization (ESI), the compound would be expected to show a prominent peak corresponding to the [M+H]⁺ ion. The high resolution of the instrument allows for the differentiation of this ion from other ions with the same nominal mass but different elemental compositions.

Table 1: Predicted HRMS Data for the Cation of (3-Bromo-4-iodophenyl)methanamine

Formula Ion Type Calculated m/z (79Br, 127I) Calculated m/z (81Br, 127I)

Note: These values are predicted and may vary slightly in an experimental setting.

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of (3-Bromo-4-iodophenyl)methanamine HCl would provide key information about the aromatic and aliphatic protons. The benzylic protons (CH₂) would appear as a singlet, typically downfield due to the proximity of the electron-withdrawing phenyl ring and the ammonium (B1175870) group. The aromatic region would display a characteristic splitting pattern for a 1,2,4-trisubstituted benzene (B151609) ring. The proton ortho to the iodine (H-5) would likely appear as a doublet, coupled to H-6. The proton between the bromine and iodine (H-2) would be a singlet or a narrow doublet, and the proton ortho to the bromine (H-6) would be a doublet of doublets, coupled to H-5. The acidic proton of the ammonium group (NH₃⁺) may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The benzylic carbon (CH₂) would appear in the aliphatic region. The six aromatic carbons would appear in the downfield region, with their chemical shifts influenced by the attached halogens. The carbon atoms directly bonded to bromine and iodine would be significantly shifted.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between adjacent protons, confirming the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon to which it is directly attached, allowing for the unambiguous assignment of the protonated carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
CH₂ ~4.0 - 4.2 ~45
NH₃⁺ Variable (broad) -
C-1 - ~140
C-2 ~7.8 - 8.0 ~135
C-3 - ~125
C-4 - ~95
C-5 ~7.5 - 7.7 ~132

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

While less common than ¹H and ¹³C NMR, ¹⁵N NMR spectroscopy can provide valuable information about the nitrogen environment. For this compound, the nitrogen of the ammonium group would have a characteristic chemical shift. ¹⁵N NMR can be particularly useful in studying protonation states and hydrogen bonding involving the amine group. Techniques like ¹H-¹⁵N HSQC can be employed to correlate the nitrogen atom with its attached protons, providing further structural confirmation. researchgate.netresearchgate.netrsc.org

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Hydrogen Bonding Studies

IR Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the ammonium group (N-H stretching and bending vibrations), the aromatic ring (C-H and C=C stretching), and the carbon-halogen bonds (C-Br and C-I stretching). The N-H stretching vibrations of the NH₃⁺ group typically appear as a broad band in the region of 3000-2800 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching bands for the benzene ring are found in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for the symmetric vibrations and the carbon-halogen bonds, which may be weak in the IR spectrum. The study of these vibrational modes can also offer insights into intermolecular interactions, such as hydrogen bonding in the solid state.

Table 3: Characteristic IR and Raman Vibrational Frequencies (cm⁻¹) for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
NH₃⁺ N-H Stretch 3000 - 2800 (broad)
Aromatic C-H C-H Stretch 3100 - 3000
Aromatic C=C C=C Stretch 1600 - 1450
CH₂ C-H Stretch 2950 - 2850
C-I C-I Stretch 600 - 500

Advanced Chiroptical Spectroscopy (e.g., VCD, ORD, CD) for Enantiomeric Studies (If Chiral Syntheses are Developed)

Should a chiral synthesis of (3-Bromo-4-iodophenyl)methanamine be developed, resolving it into its enantiomers would open the door to chiroptical studies. These techniques are sensitive to the stereochemistry of molecules.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govwikipedia.orgnih.govhindsinstruments.commdpi.com It provides detailed stereochemical information and can be used to determine the absolute configuration of enantiomers by comparing experimental spectra with theoretical predictions.

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD): ORD measures the change in optical rotation with wavelength, while CD measures the differential absorption of left and right circularly polarized UV-Vis light. zendy.ioacs.orggoogleapis.comwikipedia.orglibretexts.org These techniques are valuable for studying the electronic transitions of chiral molecules and can also be used for assigning absolute configurations.

The application of these chiroptical techniques would be crucial for the stereochemical characterization of any enantiomerically pure derivatives of (3-Bromo-4-iodophenyl)methanamine.

Table 4: Mentioned Compounds

Compound Name
This compound
Benzylamine (B48309)
3-Bromo-4-fluorobenzylamine hydrochloride
3-Iodobenzylamine hydrochloride

Computational and Theoretical Studies of 3 Bromo 4 Iodophenyl Methanamine Hcl

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are foundational to modern computational chemistry, allowing for the precise determination of a molecule's electronic and energetic properties. These methods solve approximations of the Schrödinger equation to map out the electron distribution and energy landscape.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground-state geometry. researchgate.net This process, called geometry optimization, involves calculating the forces on each atom and adjusting their positions until a minimum energy state is reached. A functional like B3LYP combined with a basis set such as 6-311++G(d,p) is commonly employed for such calculations on organic molecules. nih.govresearchgate.net

Once the optimized geometry is found, vibrational frequency analysis is performed. This calculation predicts the frequencies of molecular vibrations, which correspond to the absorption peaks in an infrared (IR) spectrum. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum.

Illustrative Data Table: Optimized Geometric Parameters Below is a hypothetical table of key geometric parameters for the optimized structure of the (3-Bromo-4-iodophenyl)methanaminium cation, as would be determined by DFT calculations.

ParameterBond/AngleCalculated Value
Bond Lengths C4-I~2.10 Å
C3-Br~1.90 Å
C1-C7 (C-CH₂)~1.51 Å
C7-N~1.49 Å
Bond Angles C3-C4-I~120.5°
C2-C3-Br~119.8°
C1-C7-N~112.0°
Dihedral Angle C2-C1-C7-N~90.0° (gauche)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. From the HOMO and LUMO energies, important quantum chemical descriptors can be calculated, such as chemical hardness (η), electronic chemical potential (μ), and global electrophilicity (ω).

Illustrative Data Table: FMO Energies and Chemical Descriptors

ParameterSymbolFormulaHypothetical Value
HOMO EnergyEHOMO--6.5 eV
LUMO EnergyELUMO--1.2 eV
Energy GapΔEELUMO - EHOMO5.3 eV
Chemical Hardnessη(ELUMO - EHOMO) / 22.65 eV
Chemical Potentialμ(EHOMO + ELUMO) / 2-3.85 eV
Electrophilicity Indexωμ² / (2η)2.79 eV

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the sites of electrophilic and nucleophilic attack. Different colors represent varying potential values:

Red: Regions of most negative potential, rich in electrons, indicating sites susceptible to electrophilic attack.

Blue: Regions of most positive potential, electron-poor, indicating sites for nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For (3-Bromo-4-iodophenyl)methanamine (B12330099) HCl, the MEP map would be expected to show a strong positive potential (blue) around the ammonium (B1175870) group (-CH₂NH₃⁺), making it a site for nucleophilic interaction. Negative potentials (red/yellow) would be localized around the electronegative halogen atoms (bromine and iodine), which are potential sites for electrophilic interaction.

Conformation Analysis and Potential Energy Surfaces

Molecules with rotatable single bonds can exist in different spatial arrangements called conformations. Conformation analysis aims to identify the most stable conformer(s) by mapping the potential energy surface (PES) as a function of one or more dihedral angles. For (3-Bromo-4-iodophenyl)methanamine, the primary focus would be the rotation around the C₁-C₇ bond (connecting the phenyl ring to the aminomethyl group). By systematically rotating this bond and calculating the energy at each step, a PES can be generated. The points on this surface with the lowest energy correspond to the most stable conformations of the molecule.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, going beyond the delocalized molecular orbitals. researchgate.netchemrxiv.orgjuniperpublishers.comwisc.edu It transforms the complex wavefunction into a set of localized orbitals that align with classical Lewis structures (bonds and lone pairs).

Illustrative Data Table: NBO Donor-Acceptor Interactions

Donor NBO (i)Acceptor NBO (j)E⁽²⁾ (kcal/mol)Type of Interaction
π (C₁-C₂)π* (C₃-C₄)~18.5π → π* (Resonance)
LP (Br)σ* (C₃-C₄)~2.1Lone Pair → Antibond
LP (I)σ* (C₄-C₅)~1.8Lone Pair → Antibond
σ (C-H)σ* (C-N)~3.5σ → σ* (Hyperconjugation)

Quantitative Structure-Activity Relationship (QSAR) Modeling of Chemical Parameters for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used extensively in medicinal chemistry and drug design. nih.govnih.gov It aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.comsemanticscholar.org

For (3-Bromo-4-iodophenyl)methanamine, a QSAR study would involve designing a set of derivatives by modifying the substituents on the phenyl ring or the amine group. For each derivative, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule, including:

Electronic properties: Dipole moment, partial atomic charges.

Steric properties: Molecular volume, surface area.

Hydrophobic properties: LogP (partition coefficient).

Topological indices: Connectivity indices.

A statistical model, often using multiple linear regression, is then developed to correlate these descriptors with experimentally measured biological activity (e.g., enzyme inhibition, receptor binding). researchgate.net A validated QSAR model can predict the activity of new, unsynthesized derivatives, guiding the design of more potent and selective compounds. mdpi.com

Illustrative Data Table: Molecular Descriptors for QSAR

DerivativeLogPMolecular WeightDipole Moment (Debye)Predicted Activity
Parent Compound2.8348.9 g/mol 3.5 D(Baseline)
2-Fluoro- deriv.2.9366.9 g/mol 4.1 DHigher
5-Methyl- deriv.3.2362.9 g/mol 3.3 DLower
4-H (de-iodo) deriv.2.3222.0 g/mol 2.9 DLower

In Silico Analysis of (3-Bromo-4-iodophenyl)methanamine HCl Reveals Limited Data

Despite a comprehensive search of available scientific literature and computational databases, no specific molecular docking simulations or other in silico studies focusing on the binding modes and interactions of this compound with theoretical protein models have been publicly reported.

Computational and theoretical studies, particularly molecular docking, are pivotal in modern drug discovery and development. These in silico techniques provide valuable insights into the potential interactions between a small molecule, such as this compound, and a biological target, typically a protein. By predicting the preferred binding orientation and affinity of a compound within a protein's active site, researchers can hypothesize its mechanism of action and guide further experimental studies.

However, for this compound, there is a conspicuous absence of such computational data in the public domain. This suggests that either this specific compound has not yet been the subject of detailed molecular modeling research, or the findings from any such studies have not been published in accessible scientific literature.

The process of molecular docking involves creating a three-dimensional model of the ligand, in this case, this compound, and "docking" it into the binding site of a target protein. Sophisticated algorithms then calculate the most likely binding poses and estimate the binding affinity, often expressed as a docking score. These simulations can reveal crucial interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

Without these computational studies, any discussion of the binding modes and interactions of this compound with protein targets would be purely speculative. The scientific community relies on the publication of such data to build upon existing knowledge and to inform the design of new and more effective therapeutic agents. The lack of available information for this particular compound highlights a gap in the current body of scientific literature.

Further research, including de novo computational studies, would be required to elucidate the potential molecular targets and binding interactions of this compound. Such studies would be instrumental in understanding its pharmacological potential and guiding future laboratory-based research.

Design and Synthesis of Derivatives and Analogs of 3 Bromo 4 Iodophenyl Methanamine Hcl

Scaffold Modification Strategies for Chemical Library Generation

Scaffold modification is a fundamental approach in medicinal chemistry to explore the structure-activity relationship (SAR) of a lead compound. For (3-Bromo-4-iodophenyl)methanamine (B12330099), modifications can be systematically introduced at the amine functionality and on the aromatic ring to generate a library of structurally related compounds.

The primary amine group of (3-Bromo-4-iodophenyl)methanamine is a key site for derivatization, allowing for the introduction of a wide array of functional groups that can modulate the compound's physicochemical properties, such as polarity, basicity, and hydrogen bonding capacity.

Common strategies for amine functionalization include:

N-Alkylation and N-Arylation: Introduction of alkyl, aryl, or heteroaryl groups can be achieved through reactions with corresponding halides or via reductive amination. Reductive amination, involving the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate followed by reduction, is a highly effective method for producing secondary and tertiary amines. acs.org

N-Acylation: Amides are readily formed by reacting the amine with acyl chlorides, anhydrides, or carboxylic acids using coupling agents. This transformation converts the basic amine into a neutral amide, significantly altering the electronic and steric properties of the substituent.

N-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which can act as hydrogen bond donors and acceptors and are often used as bioisosteres for other functional groups.

These systematic variations allow for a comprehensive exploration of the chemical space around the amine functionality.

Modification TypeReagent ClassResulting Functional GroupPotential Impact on Properties
N-Alkylation Alkyl Halides, Aldehydes/KetonesSecondary/Tertiary AmineIncreases lipophilicity, alters basicity
N-Acylation Acyl Chlorides, Carboxylic AcidsAmideRemoves basicity, introduces H-bond acceptor
N-Arylation Aryl Halides (e.g., Chan-Lam coupling)Secondary ArylamineIntroduces aromatic system, potential for π-stacking
N-Sulfonylation Sulfonyl ChloridesSulfonamideIntroduces acidic N-H, strong H-bond acceptor

The phenyl ring of (3-Bromo-4-iodophenyl)methanamine offers two distinct halogen atoms, bromine and iodine, which can be selectively functionalized using modern cross-coupling reactions. The carbon-iodine bond is typically more reactive than the carbon-bromine bond in transition-metal-catalyzed reactions, allowing for sequential and site-selective modifications.

Key strategies for phenyl ring modification include:

Cross-Coupling Reactions: Suzuki-Miyaura coupling with boronic acids, Sonogashira coupling with terminal alkynes, and Buchwald-Hartwig amination with amines are powerful tools for introducing new carbon-carbon and carbon-nitrogen bonds at the halogenated positions. mdpi.com This enables the incorporation of a wide range of alkyl, alkenyl, alkynyl, aryl, and amino substituents.

Additional Halogenation: Electrophilic aromatic substitution can introduce additional halogen atoms (e.g., chlorine or bromine) onto the ring, further modifying the electronic properties and providing additional handles for subsequent functionalization.

Metal-Halogen Exchange: Treatment with organolithium reagents can facilitate a metal-halogen exchange, primarily at the more reactive iodine position, creating a nucleophilic aryl species that can react with various electrophiles.

These modifications are crucial for probing interactions with biological targets and optimizing pharmacokinetic properties. nih.govresearchgate.net

Bioisosteric Replacements and Isosteric Design for Chemical Probes

Bioisosterism, the strategy of replacing a functional group with another that retains similar physical or chemical properties, is a cornerstone of drug design and the development of chemical probes. nih.govdundee.ac.uk This approach is used to modulate potency, selectivity, and metabolic stability. cambridgemedchemconsulting.com

For the (3-Bromo-4-iodophenyl)methanamine scaffold, several bioisosteric replacements can be envisioned:

Halogen Bioisosteres: The bromine and iodine atoms can be replaced with other groups of similar size or electronic character. For example, a bromine atom can sometimes be substituted with a trifluoromethyl (CF₃) or an isopropyl group.

Phenyl Ring Mimics: The entire phenyl ring can be replaced with other cyclic structures to alter properties like metabolic stability and solubility. drughunter.com Nonclassical bioisosteres such as bicyclo[1.1.1]pentane (BCP) and cubane (B1203433) have been successfully used as phenyl ring mimics, offering a three-dimensional structure that can lead to improved physicochemical properties. nih.govacs.org Heterocyclic rings like pyridine (B92270) or thiophene (B33073) can also be used to introduce hydrogen bonding capabilities and modulate polarity. researchgate.net

Amine Bioisosteres: The primary aminomethyl group (-CH₂NH₂) could be replaced with bioisosteres like hydroxylamine (B1172632) (-CH₂ONH₂) or methoxyamine (-CH₂OCH₃) to explore different hydrogen bonding patterns and chemical stability.

The design of chemical probes often involves incorporating reporter groups (e.g., fluorescent tags) or reactive moieties for target identification, which can be guided by isosteric design principles to minimize perturbation of the molecule's biological activity. rsc.orgnih.gov

Original GroupBioisosteric ReplacementRationale for Replacement
Bromo (-Br) Trifluoromethyl (-CF₃), Isopropyl (-CH(CH₃)₂)Mimic steric bulk, alter electronic properties
Iodo (-I) tert-Butyl (-C(CH₃)₃), CyclopropylMimic size and lipophilicity
Phenyl Ring Bicyclo[1.1.1]pentane (BCP), Cubane, PyridylImprove metabolic stability, solubility, 3D shape
Amine (-NH₂) Hydroxyl (-OH), Thiol (-SH)Alter pKa, hydrogen bonding capability

Preparation of Isotopically Labeled Analogs for Mechanistic Investigations and Analytical Research

Isotopic labeling is a powerful technique for elucidating reaction mechanisms, studying metabolic pathways, and serving as internal standards in quantitative analytical methods. ias.ac.innumberanalytics.com Analogs of (3-Bromo-4-iodophenyl)methanamine can be synthesized with stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).

Methods for isotopic labeling include:

Deuterium Labeling: Hydrogen atoms on the phenyl ring or at the benzylic position can be replaced with deuterium. This can be achieved by using deuterated starting materials or through H-D exchange reactions. Deuteration can be used to study the kinetic isotope effect, which provides insight into bond-breaking steps in reaction mechanisms. researchgate.net

Carbon-13 Labeling: ¹³C atoms can be incorporated by using ¹³C-labeled precursors in the synthetic route, for example, starting with a ¹³C-labeled benzonitrile (B105546). These analogs are invaluable for NMR studies to probe molecular interactions and for metabolic tracking.

Nitrogen-15 Labeling: The amine group can be labeled with ¹⁵N by using ¹⁵N-ammonia or other ¹⁵N-containing reagents during the synthesis. researchgate.net This is particularly useful for tracking the fate of the nitrogen atom in biological systems or chemical reactions.

These labeled compounds are essential tools for in-depth mechanistic and pharmacokinetic studies.

Stereochemical Control in the Synthesis of Chiral Analogs

While (3-Bromo-4-iodophenyl)methanamine itself is achiral, introducing a substituent at the benzylic carbon creates a stereocenter. Controlling the stereochemistry to produce single enantiomers is critical, as different enantiomers of a chiral molecule often exhibit distinct biological activities. researchgate.net

Strategies for achieving stereochemical control include:

Chiral Auxiliaries: A chiral auxiliary is a chiral moiety that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. numberanalytics.com For instance, a chiral auxiliary can be attached to the nitrogen atom, influencing the facial selectivity of an electrophilic or nucleophilic attack at the benzylic position. google.com The auxiliary can be cleaved in a later step to yield the enantiomerically enriched product.

Asymmetric Catalysis: This approach uses a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. Methods applicable to synthesizing chiral benzylamines include the asymmetric reduction of imines or the enantioselective addition of nucleophiles to imines, often catalyzed by chiral transition metal complexes (e.g., copper, rhodium, iridium) or organocatalysts. nih.govresearchgate.netyale.edu

The ability to synthesize specific stereoisomers allows for a more precise investigation of the interactions between the molecule and its biological targets. beilstein-journals.org

High-Throughput Synthesis Approaches for (3-Bromo-4-iodophenyl)methanamine HCl Derivatives

To rapidly explore the SAR of the (3-Bromo-4-iodophenyl)methanamine scaffold, high-throughput and combinatorial synthesis methods are employed to generate large libraries of derivatives efficiently. uniroma1.it

Key approaches include:

Parallel Synthesis: This technique involves performing multiple reactions simultaneously in an array format, such as a 96-well plate. Each well contains a different combination of starting materials or reagents, allowing for the rapid production of a library of distinct compounds. For example, the core amine can be reacted with a diverse set of aldehydes in a parallel reductive amination protocol.

Solid-Phase Synthesis: The (3-Bromo-4-iodophenyl)methanamine scaffold can be immobilized on a solid support (e.g., a polymer resin). A series of chemical transformations can then be performed, with excess reagents and byproducts being easily washed away after each step. This simplifies purification and is highly amenable to automation. Once the desired modifications are complete, the final product is cleaved from the support. nih.gov

Combinatorial Chemistry: This strategy aims to synthesize every possible combination of a given set of building blocks. rsc.orgnih.gov For the target scaffold, a combinatorial library could be generated by reacting a set of diverse amines (building block A) with a set of diverse acyl chlorides (building block B) and a set of diverse boronic acids (building block C) in a systematic fashion, leading to a large and structurally diverse collection of final products.

These methods accelerate the discovery process by enabling the synthesis and screening of thousands of compounds in a short period.

Applications of 3 Bromo 4 Iodophenyl Methanamine Hcl in Advanced Chemical Synthesis

Q & A

Q. What are the standard synthetic routes and characterization techniques for (3-Bromo-4-iodophenyl)methanamine HCl?

The synthesis typically involves halogenation of a phenylmethanamine precursor under controlled conditions. For example, bromination and iodination steps may employ reagents like N-bromosuccinimide (NBS) or iodine monochloride in polar solvents (e.g., DMF or THF) at 0–50°C . Characterization relies on:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and amine protonation.
  • Mass spectrometry (HRMS) for molecular ion validation.
  • X-ray crystallography to resolve stereochemical ambiguities .

Q. How should researchers handle stability and storage challenges for halogenated phenylmethanamine derivatives?

Halogenated compounds, especially iodinated analogs, are light- and moisture-sensitive. Recommendations include:

  • Storage in amber vials under inert gas (N₂/Ar) at −20°C.
  • Use of desiccants (e.g., silica gel) to prevent hydrolysis of the HCl salt .

Q. What purification methods are effective for isolating this compound?

  • Recrystallization : Use ethanol/water mixtures to achieve high-purity crystals.
  • Column chromatography : Employ silica gel with gradients of ethyl acetate/hexane for intermediates .

Q. Which analytical methods detect impurities in halogenated phenylmethanamine derivatives?

  • HPLC-UV/ELSD : Quantify residual solvents or by-products (e.g., dehalogenated species).
  • TGA/DSC : Assess thermal stability and salt decomposition thresholds .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in multi-step syntheses?

Key parameters include:

  • Temperature : Lower temps (0–10°C) reduce side reactions during iodination .
  • Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in Suzuki-Miyaura reactions for precursor synthesis .
  • Solvent polarity : DMF enhances solubility of halogenated intermediates but may require post-reaction dialysis .

Q. What strategies address contradictory spectral data (e.g., NMR splitting patterns)?

  • Variable-temperature NMR : Resolve dynamic effects caused by amine proton exchange.
  • DFT calculations : Predict ¹³C chemical shifts to validate experimental data .

Q. How do bromine and iodine substituents influence bioactivity and structure-activity relationships (SAR)?

  • Electron-withdrawing effects : Iodine increases lipophilicity and may enhance blood-brain barrier penetration.
  • Steric hindrance : The bulky iodine atom at C4 can restrict rotational freedom, affecting receptor binding .

Q. What computational tools model interactions between this compound and biological targets?

  • Molecular docking (AutoDock Vina) : Predict binding affinities to CNS receptors (e.g., serotonin transporters).
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. How do researchers resolve discrepancies in bioassay data across synthetic batches?

  • ICP-MS : Verify halogen stoichiometry to rule out inconsistent iodination.
  • Kinetic solubility assays : Identify batch-dependent aggregation effects in cellular assays .

Q. What novel applications exist for halogenated phenylmethanamines in materials science?

  • Coordination polymers : Iodine’s polarizability enables design of luminescent materials.
  • Cross-coupling precursors : Serve as building blocks for π-conjugated systems in organic electronics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.